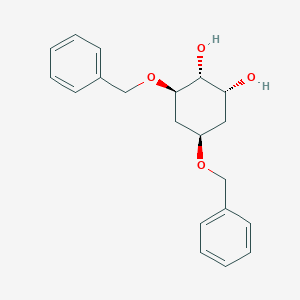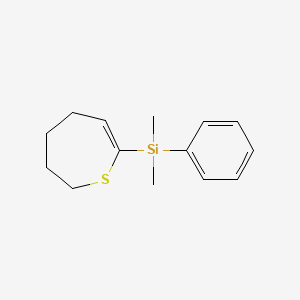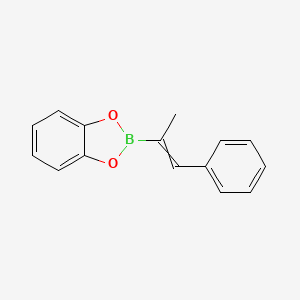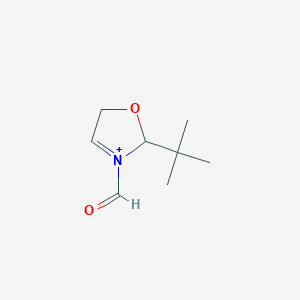![molecular formula C11H15N3S B12549268 N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine CAS No. 142270-80-2](/img/structure/B12549268.png)
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine is a compound that features a benzimidazole ring, which is a well-known pharmacophore in medicinal chemistry. Benzimidazole derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the sulfanyl group and the amine functionality in this compound further enhances its potential for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with appropriate alkylating agents. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 2-chloro-2-methylpropane in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
化学反应分析
Types of Reactions
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various N-substituted benzimidazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may enhance binding affinity through additional interactions with the target molecule. This compound can interfere with cellular processes, leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
N-(1H-Benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.
N-benzimidazol-2yl benzamide analogues: Investigated as allosteric activators of human glucokinase for treating type-2 diabetes.
Ethyl (2-{[(1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl acetate: Explored for its antimicrobial properties.
Uniqueness
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine is unique due to the combination of the benzimidazole ring, sulfanyl group, and amine functionality. This combination provides a versatile scaffold for chemical modifications and enhances its potential for diverse biological activities.
属性
CAS 编号 |
142270-80-2 |
|---|---|
分子式 |
C11H15N3S |
分子量 |
221.32 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-ylsulfanyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15N3S/c1-11(2,3)14-15-10-12-8-6-4-5-7-9(8)13-10/h4-7,14H,1-3H3,(H,12,13) |
InChI 键 |
XWWKPJKHVPXZGD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NSC1=NC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)

![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)



![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)


![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)

![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
